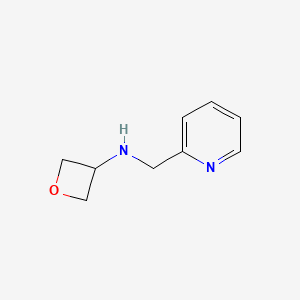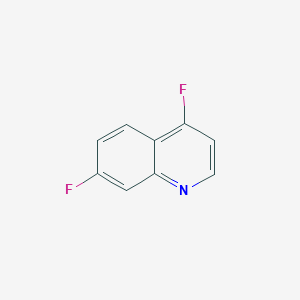
N-(pyridin-2-ylmethyl)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piridin-2-ilmetil)oxetan-3-amina es un compuesto químico que ha atraído la atención en varios campos de la investigación científica debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un anillo de piridina unido a un anillo de oxetano a través de un puente metileno, lo que lo convierte en un tema interesante para estudios en química orgánica y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(piridin-2-ilmetil)oxetan-3-amina normalmente implica la reacción de derivados de piridina con intermediarios de oxetano. Un método común incluye el uso de α-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción. Por ejemplo, las N-(piridin-2-il)amidas se pueden formar en tolueno mediante la escisión del enlace C–C promovida por yodo (I2) e hidroperóxido de tert-butilo (TBHP) en condiciones suaves y sin metales .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N-(piridin-2-ilmetil)oxetan-3-amina no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar procesos rentables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(piridin-2-ilmetil)oxetan-3-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los agentes oxidantes utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a los anillos de piridina u oxetano.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dando lugar a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como TBHP, agentes reductores como borohidruro de sodio (NaBH4) y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes como tolueno o acetato de etilo y catalizadores cuando sea necesario.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir N-óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados funcionalizados.
Aplicaciones Científicas De Investigación
N-(piridin-2-ilmetil)oxetan-3-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como una sonda para investigar vías e interacciones biológicas debido a su estructura única.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos, debido a su capacidad de interactuar con varios objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de N-(piridin-2-ilmetil)oxetan-3-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
N-(piridin-3-ilmetil)oxetan-3-amina: Este compuesto es similar en estructura pero tiene el anillo de piridina unido en una posición diferente.
3-(piridin-2-il)oxetan-3-amina: Otro compuesto relacionado con ligeras variaciones en los puntos de unión de los grupos funcionales
Singularidad
N-(piridin-2-ilmetil)oxetan-3-amina es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
Clave InChI |
PPOBKBNRBVBBNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)

![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)



![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)



